Refametinib (R Enantiomer): A Technical Guide to its Biochemical and Physical Properties
Refametinib (R Enantiomer): A Technical Guide to its Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refametinib (also known as RDEA119 and BAY 86-9766) is a potent and highly selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical regulator of cell growth and proliferation.[3][4] Constitutive activation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.[3][5] Refametinib is a non-ATP-competitive inhibitor, binding to a unique allosteric pocket adjacent to the ATP-binding site of the MEK enzymes.[5] This technical guide focuses on the biochemical and physical properties of the biologically active R enantiomer of Refametinib.
Biochemical Properties
The R enantiomer of Refametinib is a potent inhibitor of MEK1 and MEK2. Its inhibitory activity has been characterized in both enzymatic and cell-based assays.
| Property | Value | Reference(s) |
| Target(s) | MEK1, MEK2 | [1] |
| Mechanism of Action | Allosteric, non-ATP-competitive inhibitor | [5] |
| IC₅₀ (MEK1) | 19 nM | [6] |
| IC₅₀ (MEK2) | 47 nM | [6] |
| Cellular EC₅₀ | 2.0 - 15.8 nM (pERK1/2 inhibition) | [1] |
| Cell Growth GI₅₀ | 67 - 89 nM (BRAF V600E mutant cell lines) | |
| 40 - 84 nM (Anchorage-independent conditions) |
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |
| Synonyms | BAY 86-9766 (R enantiomer), RDEA119 (R enantiomer) | [1] |
| CAS Number | 923032-38-6 | [7][8] |
| Molecular Formula | C₁₉H₂₀F₃IN₂O₅S | |
| Molecular Weight | 572.34 g/mol | |
| Appearance | Solid | |
| Solubility | DMSO: ≥ 31 mg/mL (54.16 mM) Ethanol: 93 mg/mL (162.49 mM)[9] Water: Insoluble | [6] |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In solvent) | -80°C for 1 year | [9] |
Signaling Pathway
Refametinib targets the core of the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, survival, and differentiation. The pathway is often hyperactivated in cancer through mutations in upstream components like RAS or BRAF. Refametinib's inhibition of MEK1/2 prevents the phosphorylation and activation of their sole known substrates, ERK1 and ERK2. This blockade of ERK signaling ultimately leads to the inhibition of cell cycle progression and tumor growth.[4][5]
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of Refametinib (R enantiomer) on MEK1/2.
Experimental Protocols
MEK1 Kinase Activity Assay
This assay determines the in vitro inhibitory activity of Refametinib on the MEK1 enzyme.
Methodology:
-
Enzyme Activation: Recombinant MEK1 enzyme (5 nM) is activated by incubation with RAF1 (0.02 units or 1.5 nM) in the presence of 25 mM HEPES (pH 7.8), 1 mM MgCl₂, 50 mM NaCl, 0.2 mM EDTA, and 50 μM ATP for 30 minutes at 25°C.[6]
-
Inhibitor Incubation: The activated MEK1 is then incubated with varying concentrations of Refametinib (R enantiomer).
-
Kinase Reaction: The kinase reaction is initiated by adding the substrate, kinase-inactive murine ERK2 (mERK2 K52A T183A) (2 μM), and [γ-³³P]ATP (2.5 μCi) in a total volume of 20 μL.[6]
-
Quantification: The incorporation of the radioactive phosphate from ATP into the ERK substrate is measured to determine the level of MEK1 activity.
-
IC₅₀ Determination: The concentration of Refametinib that inhibits 50% of MEK1 activity (IC₅₀) is calculated from the dose-response curve.
Caption: A simplified workflow for the MEK1 in vitro kinase activity assay.
Cellular Phospho-ERK1/2 Inhibition Assay
This cell-based assay measures the potency of Refametinib in inhibiting MEK activity within a cellular context.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of Refametinib (R enantiomer) for a specified period (e.g., 1 hour).
-
Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.
-
Western Blot Analysis: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are determined by Western blot analysis using specific antibodies.
-
Quantification and EC₅₀ Determination: The intensity of the pERK1/2 bands is quantified and normalized to total ERK1/2. The effective concentration of Refametinib that causes 50% inhibition of ERK1/2 phosphorylation (EC₅₀) is calculated.
Anchorage-Dependent Cell Growth Inhibition Assay
This assay assesses the effect of Refametinib on the proliferation of cancer cells grown in a monolayer.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well or 384-well microplates and allowed to attach overnight.[10]
-
Compound Addition: The cells are then treated with various concentrations of Refametinib.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[10]
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[6][10]
-
GI₅₀ Calculation: The concentration of Refametinib that causes a 50% reduction in cell growth (GI₅₀) is determined.
Conclusion
The R enantiomer of Refametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, demonstrating significant anti-proliferative activity in cancer cells with a hyperactivated RAS/RAF/MEK/ERK pathway. Its well-characterized biochemical and physical properties, along with its defined mechanism of action, make it a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. refametinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Refametinib | MEK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Refametinib R enantiomer | MEK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 10. Portico [access.portico.org]
